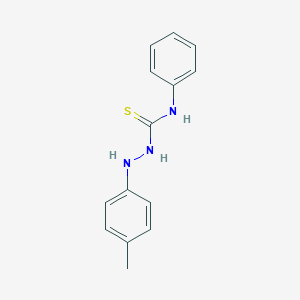
1-(4-Methylanilino)-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylanilino)-3-phenylthiourea (MAPTU) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a thiourea derivative that has been synthesized and studied for its biological properties and mechanism of action. In
Mecanismo De Acción
The mechanism of action of 1-(4-Methylanilino)-3-phenylthiourea is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 1-(4-Methylanilino)-3-phenylthiourea has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
1-(4-Methylanilino)-3-phenylthiourea has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 1-(4-Methylanilino)-3-phenylthiourea has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methylanilino)-3-phenylthiourea has several advantages for lab experiments. It is relatively easy and cost-effective to synthesize, and it has been found to have low toxicity in vitro. However, there are also limitations to using 1-(4-Methylanilino)-3-phenylthiourea in lab experiments. Its mechanism of action is not fully understood, and there is limited information available on its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for research on 1-(4-Methylanilino)-3-phenylthiourea. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to investigate its pharmacokinetics and pharmacodynamics in vivo. Additionally, research can be conducted to explore its potential use in combination with other drugs for cancer treatment or in the treatment of inflammatory diseases.
In conclusion, 1-(4-Methylanilino)-3-phenylthiourea is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. The synthesis method has been optimized to yield high purity and yield of 1-(4-Methylanilino)-3-phenylthiourea. While there are limitations to using 1-(4-Methylanilino)-3-phenylthiourea in lab experiments, there are several future directions for research on its mechanism of action, pharmacokinetics, and potential therapeutic applications.
Métodos De Síntesis
1-(4-Methylanilino)-3-phenylthiourea can be synthesized through a multi-step process involving the reaction of aniline with phenyl isothiocyanate in the presence of a base, followed by the reaction with 4-methylphenylamine. The resulting product is then purified through recrystallization to obtain pure 1-(4-Methylanilino)-3-phenylthiourea. The synthesis method has been optimized to yield high purity and yield of 1-(4-Methylanilino)-3-phenylthiourea.
Aplicaciones Científicas De Investigación
1-(4-Methylanilino)-3-phenylthiourea has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 1-(4-Methylanilino)-3-phenylthiourea has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Número CAS |
56864-62-1 |
|---|---|
Nombre del producto |
1-(4-Methylanilino)-3-phenylthiourea |
Fórmula molecular |
C14H15N3S |
Peso molecular |
257.36 g/mol |
Nombre IUPAC |
1-(4-methylanilino)-3-phenylthiourea |
InChI |
InChI=1S/C14H15N3S/c1-11-7-9-13(10-8-11)16-17-14(18)15-12-5-3-2-4-6-12/h2-10,16H,1H3,(H2,15,17,18) |
Clave InChI |
KZYBQJDOLBIMKM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NNC(=S)NC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)NNC(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)
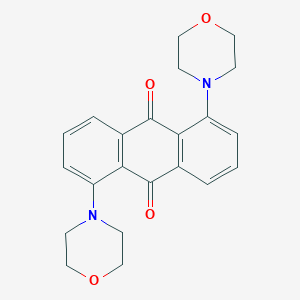
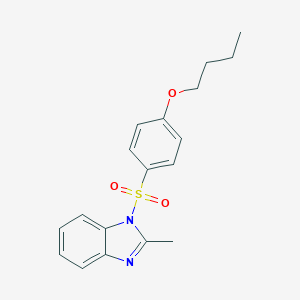
![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
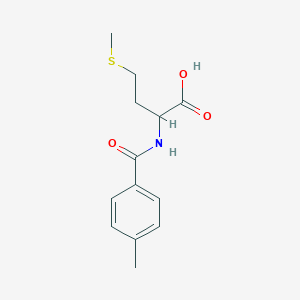
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B257709.png)
![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B257711.png)
![N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)
![N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide](/img/structure/B257716.png)
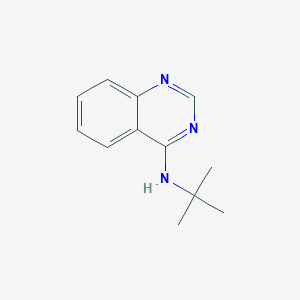
![6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)
![methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)